4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Description
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 2 and a 2-chlorophenyl group at position 2. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZWRKPEMRGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676287 | |
| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-13-3 | |
| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Monohalomethylthiazole Precursors
The foundational approach involves converting monohalomethylthiazoles (e.g., 4-chloromethylthiazole) to hydroxymethylthiazole intermediates via acid-catalyzed hydrolysis. As detailed in US3274207A, this step employs strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous media. For instance, refluxing 4-chloromethylthiazole with concentrated HCl and water for 15 hours yields 4-hydroxymethylthiazole at 68.5% efficiency. The reaction’s reversibility necessitates controlled acid stoichiometry (1–2 moles of HCl per mole of substrate) to maximize yield.
Oxidation to Carboxylic Acid
The hydroxymethyl intermediate undergoes oxidation using a nitric acid (HNO₃) and sulfuric acid mixture. Optimal conditions involve a 1:3 molar ratio of HNO₃ to H₂SO₄ at 65–90°C for 3–5 hours, achieving yields exceeding 85%. For example, 4-hydroxymethylthiazole treated with HNO₃/H₂SO₄ precipitates 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid after pH adjustment to 1.5–2.5. This method’s scalability is enhanced by in situ oxidation, avoiding intermediate isolation.
Dihalomethylthiazole via Aldehyde Intermediate
Hydrolysis and Aldehyde Formation
Dihalomethylthiazoles (e.g., 4-dichloromethylthiazole) are hydrolyzed to thiazole aldehydes using concentrated H₂SO₄ or H₃PO₄ at 100–150°C. Steam distillation or solvent extraction (e.g., chloroform) isolates the aldehyde, which is subsequently oxidized. This route circumvents reversibility issues associated with halogen acid byproducts.
Oxidative Conversion
The aldehyde intermediate is oxidized under conditions similar to Method 1.2, with HNO₃/H₂SO₄ achieving 85.5% yield from 4-dichloromethylthiazole. This pathway is advantageous for substrates where dihalo derivatives are more accessible than monohalo analogs.
Cyclization of Substituted Anilines
Ring Formation via Hantzsch Thiazole Synthesis
PMC10467532 outlines a cyclization strategy starting from substituted anilines. For example, 3-chlorophenyl-substituted precursors undergo condensation with thiourea or thioamides in the presence of α-haloketones. This method, while versatile, reported a lower yield of 39% over three steps for 4-(3-chlorophenyl)thiazole-2-carboxylic acid. Adapting this to the 2-chlorophenyl isomer would require optimizing substituent positioning and reaction kinetics.
Neutralization of Sodium Salt Derivative
Acidification of Sodium 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate
VulcanChem’s sodium salt (CAS 1401426-24-1) is acidified using HCl or H₂SO₄ to regenerate the carboxylic acid. While this method simplifies purification, the parent acid’s synthesis still relies on prior methods (e.g., hydrolysis-oxidation).
Comparative Analysis of Methods
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the phenyl ring or the thiazole ring .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity against a range of pathogens, including Mycobacterium tuberculosis, making it a potential candidate for developing new anti-tubercular agents. For instance, modifications of thiazole derivatives have yielded compounds with significantly lower Minimum Inhibitory Concentrations (MICs) against M. tuberculosis compared to standard treatments like isoniazid and thiolactomycin .
Case Study: Antimicrobial Activity
A study reported the synthesis of 2-aminothiazole-4-carboxylate derivatives, which demonstrated excellent activity against M. tuberculosis with an MIC of 0.06 µg/ml, outperforming traditional antibiotics . This highlights the compound's potential in addressing antibiotic resistance.
Agricultural Chemicals
Formulation of Agrochemicals
The compound is also employed in the formulation of agrochemicals, particularly herbicides and fungicides. Its structural characteristics lend themselves to creating effective agents that enhance crop yield and protect plants from pests .
Data Table: Agrochemical Efficacy
| Compound | Type | Efficacy (%) | Target Pest/Fungus |
|---|---|---|---|
| This compound | Herbicide | 85 | Broadleaf Weeds |
| This compound | Fungicide | 90 | Fusarium spp. |
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to various diseases. For example, studies have focused on its role in inhibiting specific enzymes linked to cancer progression and microbial resistance .
Case Study: Enzyme Targeting
Research has shown that thiazole derivatives can inhibit enzymes critical for bacterial survival, offering a pathway for developing new antibiotics .
Material Science
Development of Novel Materials
In material science, this compound is explored for its unique chemical properties that can be harnessed in creating polymers and coatings. The stability and reactivity of thiazoles make them suitable for applications in advanced materials .
Analytical Chemistry
Reference Standard Usage
This compound serves as a reference standard in various analytical methods, aiding in the detection and quantification of related substances in complex mixtures. Its application ensures accuracy in analytical results across different fields .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenyl Substitution Patterns
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Differs in the positions of the chlorophenyl and carboxylic acid groups on the thiazole ring (chlorophenyl at C4 vs. C2).
- Properties: Molecular weight = 239.67 g/mol; CAS RN 845885-82-7; mp 206–207°C.
- Applications : Used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .
4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carboxylic Acid
- Structure : Features a dichlorophenyl group (Cl at C3 and C4) instead of a single chlorine.
- Properties : Molecular weight = 274.12 g/mol; CAS RN 952959-38-3. The additional chlorine increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Dichlorophenyl substitution at C2 and C3 on the phenyl ring.
- Properties: Molecular weight = 274.12 g/mol; CAS RN 257876-07-4. The electron-withdrawing effects of two chlorine atoms may enhance the acidity of the carboxylic acid group compared to monosubstituted analogs .
Table 1: Comparison of Chlorophenyl-Substituted Thiazolecarboxylic Acids
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) |
|---|---|---|---|---|
| 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | Phenyl-Cl at C2, COOH at C2 | 239.67 | Not specified | Not available |
| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Phenyl-Cl at C3, COOH at C4 | 239.67 | 845885-82-7 | 206–207 |
| 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid | Phenyl-Cl at C3/C4, COOH at C2 | 274.12 | 952959-38-5 | Not available |
| 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid | Phenyl-Cl at C2/C3, COOH at C4 | 274.12 | 257876-07-6 | Not available |
Halogen-Substituted Analogs: Bromine vs. Chlorine
4-(3-Bromophenyl)-1,3-thiazole-2-carboxylic Acid
Heterocycle Variants: Oxazole vs. Thiazole
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid
- Structure : Oxazole ring (oxygen at position 1) instead of thiazole (sulfur at position 1).
- Properties: Molecular weight = 223.62 g/mol; CAS RN 1247706-41-5.
Key Research Findings and Implications
- Substituent Position Effects : Moving the chlorine from the phenyl C2 to C3 position (as in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) impacts steric and electronic properties, influencing solubility and reactivity .
- Halogen Effects : Bromine substitution (e.g., 4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid) may enhance binding affinity in hydrophobic pockets due to increased van der Waals interactions .
- Heterocycle Core : Thiazole derivatives generally exhibit higher thermal stability and aromaticity compared to oxazole analogs, making them more suitable for high-temperature reactions .
Biological Activity
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. For instance, a study evaluated various thiazole derivatives for their antibacterial efficacy against different strains. The Minimum Inhibitory Concentration (MIC) values for several derivatives were measured, highlighting the effectiveness of compounds containing a thiazole moiety.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.23–0.70 | Bacillus cereus |
| Other derivatives | 0.47–0.94 | Escherichia coli |
The compound demonstrated significant activity against Bacillus cereus while showing moderate effectiveness against Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. One notable investigation involved testing its efficacy against human cancer cell lines, revealing promising results in inhibiting cell proliferation.
In vitro studies showed that the compound could induce apoptosis in cancer cells by disrupting normal cellular processes. A specific derivative exhibited a half-maximal inhibitory concentration (IC50) of approximately 25 µM against MKN-45 gastric cancer cells, indicating its potency as an anticancer agent .
Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific signaling pathways associated with cancer cell survival and proliferation.
3. Anticonvulsant Activity
The anticonvulsant properties of this compound were assessed using various animal models. In particular, studies highlighted its effectiveness in reducing seizure activity in picrotoxin-induced convulsion models.
| Compound | ED50 (mg/kg) | Protection Index |
|---|---|---|
| This compound | 18.4 | 9.2 |
The data suggest that this compound can provide significant protection against seizures, making it a candidate for further development as an anticonvulsant medication .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives related to the compound :
- Study on Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for their anticonvulsant properties. The study found that substitutions on the thiazole ring significantly impacted activity levels.
- Anticancer Studies : In another investigation focusing on thiazole derivatives, compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines, reinforcing the need for structure-activity relationship (SAR) studies to optimize efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, a 97% yield was achieved using 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid under reflux with acetic anhydride and catalytic sulfuric acid . Key variables include temperature (optimal range: 80–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of the chlorophenyl precursor. Contradictions in reported yields (e.g., 85–97%) may arise from purification methods (recrystallization vs. column chromatography) or side reactions with meta- vs. ortho-substituted chlorophenyl groups .
Q. How can the structural identity of this compound be confirmed, and what spectroscopic techniques are most reliable?
- Methodological Answer : Combine NMR (¹H/¹³C), FTIR, and X-ray crystallography. For instance, single-crystal X-ray diffraction confirmed the planar thiazole ring and dihedral angle (12.5°) between the thiazole and chlorophenyl groups in analogous structures . Discrepancies in FTIR carbonyl stretches (1680–1700 cm⁻¹) may indicate polymorphic variations or hydrogen bonding with residual solvents .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid moiety. In DMSO, solubility exceeds 50 mg/mL, while aqueous solubility improves at pH > 6 (ionized form). Stability studies show degradation <5% at 25°C over 30 days in inert atmospheres but accelerated hydrolysis under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom activates the thiazole ring toward Suzuki-Miyaura coupling. Computational studies (DFT) suggest the C5 position is most electrophilic (Fukui indices: C5 = 0.12 vs. C4 = 0.08). Experimental data show Pd(PPh₃)₄/Na₂CO₃ in dioxane achieves 72% coupling efficiency with aryl boronic acids, while steric hindrance from ortho-chloro reduces yields by 15–20% compared to para-substituted analogs .
Q. What mechanistic insights explain conflicting bioactivity reports (e.g., antimicrobial vs. anticancer) in structure-activity relationship (SAR) studies?
- Methodological Answer : Bioactivity divergence arises from substituent positioning. For example, 4-(4-chlorophenyl) analogs show higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane penetration, while the 2-chloro derivative exhibits anticancer activity (IC₅₀ = 12 µM in HeLa) via topoisomerase II inhibition. Conflicting data may stem from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays) .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?
- Methodological Answer : Docking simulations using AutoDock Vina identified hydrogen bonding between the carboxylic acid group and Arg278 of COX-2 (binding affinity = −8.2 kcal/mol). Modifications at the thiazole C4 position (e.g., methyl groups) improved hydrophobic interactions but reduced solubility. Validate predictions with enzymatic assays (e.g., COX-2 inhibition ELISA) .
Data Contradictions and Resolution Strategies
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
